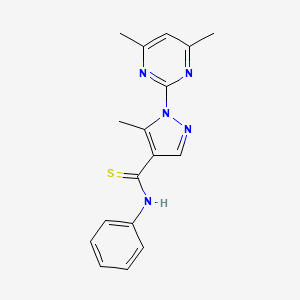

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring structure containing three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives have been extensively studied due to their diverse biological activities, including anticancer properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various starting materials to form the pyrazole ring, followed by functionalization to introduce additional substituents. For instance, the synthesis of related compounds has been reported through the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to afford the corresponding carboxylic acid, which is then reacted with acetic anhydride to give a pyrazoloxazine derivative. This intermediate can undergo further reactions to yield various pyrazolo[3,4-d]pyrimidin-4-ones with potential antitumor activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring and additional substituents that can influence the compound's biological activity. The presence of a carbothioamide group, as indicated in the compound of interest, suggests potential for interactions with biological targets through hydrogen bonding and other non-covalent interactions. The dimethylpyrimidinyl group adds further complexity to the molecule, potentially affecting its binding affinity and specificity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including cycloadditions, condensations, and substitutions, to yield a wide range of products with different biological activities. For example, N-allylation and N-propargyl alkylation of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones can lead to the formation of isoxazolines and isoxazoles through [3+2] cycloaddition reactions . These reactions are crucial for the diversification of the pyrazole scaffold and the discovery of new compounds with enhanced biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the formation of complexes between pyrazole derivatives and phenols through intermolecular hydrogen bonding can lead to increased stability at high temperatures, as observed with 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-pyrazol-3-ol . These properties are important for the practical application of these compounds in biological systems and their potential development as pharmaceutical agents.

Scientific Research Applications

Synthesis and Biological Applications

The compound 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide, due to its complex structure, is involved in the synthesis of various derivatives with potential biological activities. For instance, novel pyrazolopyrimidine derivatives have been synthesized for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship studies suggest that specific modifications on the pyrazolopyrimidine scaffold could enhance these biological activities (Rahmouni et al., 2016).

Antimicrobial and Antifungal Properties

Carbothioamide derivatives, including this compound, have been explored for their potential antimicrobial and antifungal properties. Research indicates that some of these compounds exhibit moderate to potent antimicrobial activity, making them candidates for further investigation as therapeutic agents (Hussain & Kaushik, 2015).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclic compounds, including derivatives of this compound, has shown insecticidal and antibacterial potential. These compounds were evaluated against certain insects and microorganisms, showing promising results that could lead to new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

Corrosion Inhibition

In addition to biological activities, derivatives of this compound have been studied for their application in corrosion inhibition. The effectiveness of these compounds as corrosion inhibitors for mild steel in acid medium has been documented, showcasing their potential in materials science and engineering applications (Boudjellal et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenylpyrazole-4-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5S/c1-11-9-12(2)20-17(19-11)22-13(3)15(10-18-22)16(23)21-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDCJBRHBIMYJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=C(C=N2)C(=S)NC3=CC=CC=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B2502892.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)

![9-{[3-(Morpholin-4-yl)propyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2502894.png)

![ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2502898.png)

![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)

methyl}-4-cyano-3-phenylbutanamide](/img/structure/B2502900.png)

![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)

![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)